molecular formula C8H5BrClN B1289302 4-(Bromomethyl)-2-chlorobenzonitrile CAS No. 83311-25-5

4-(Bromomethyl)-2-chlorobenzonitrile

Cat. No.: B1289302
CAS No.: 83311-25-5
M. Wt: 230.49 g/mol
InChI Key: MOJPMYDXOHFFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-chlorobenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 2-position

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.

Mode of Action

The mode of action of 4-(Bromomethyl)-2-chlorobenzonitrile is likely dependent on its reactivity as a bromomethyl compound. In organic chemistry, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, where they can form new carbon-carbon bonds . This suggests that this compound could interact with its targets by forming covalent bonds, leading to modifications of the target molecules.

Biochemical Pathways

Given its potential reactivity, it could be involved in various biochemical reactions, potentially affecting multiple pathways depending on the context .

Pharmacokinetics

They are likely metabolized by cytochrome P450 enzymes, particularly CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chlorobenzonitrile typically involves the bromination of 4-methyl-2-chlorobenzonitrile. One common method includes the following steps:

    Starting Material: 4-methyl-2-chlorobenzonitrile.

    Bromination: The methyl group is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is carried out under controlled temperature conditions to ensure selective bromination at the methyl group, forming this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chlorobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of 4-(chloromethyl)-2-chlorobenzaldehyde or 4-(chloromethyl)-2-chlorobenzoic acid.

    Reduction: Formation of 4-(bromomethyl)-2-chlorobenzylamine.

Scientific Research Applications

4-(Bromomethyl)-2-chlorobenzonitrile is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for coordination chemistry.

    Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzonitrile: Lacks the chlorine substituent at the 2-position.

    2-Chloro-4-methylbenzonitrile: Lacks the bromomethyl group.

    4-(Chloromethyl)-2-chlorobenzonitrile: Substituted with a chloromethyl group instead of a bromomethyl group.

Uniqueness

4-(Bromomethyl)-2-chlorobenzonitrile is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Properties

IUPAC Name

4-(bromomethyl)-2-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJPMYDXOHFFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625933
Record name 4-(Bromomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83311-25-5
Record name 4-(Bromomethyl)-2-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.3 g 2-Chloro-4-methyl-benzonitrile were dissolved in 50 ml tetrachloromethane and heated to reflux. A mixture of 24.3 g N-bromosuccinimide and 7.48 g 2,2′-azobis(2-methylpropionitrile) were added in five portions over a period of one hour. The reaction mixture was heated under reflux for additional three hours. The cooled reaction mixture was then filtered through a celite pad. The filtrate was washed with 100 ml saturated NaHCO3 solution, dried over MgSO4 and the solvent was removed in vacuo. The resulting residue was dissolved in 200 ml tetrahydrofuran and cooled in an ice bath to 0° C. 88.0 ml diethyl phosphite were added, followed by the addition of 117.0 ml N,N-diisopropylethylamine. The cooling bath was removed and the reaction mixture stirred at room temperature for four hours. The reaction mixture was poured in 400 ml 50% NaHCO3 solution and extracted with 400 ml diethylether. The organic layer was separated and washed with 200 ml 50% NaHCO3 solution and 200 ml water and then dried over MgSO4. The solvent was removed in vacuo. The resulting residue was purified on silica gel with the eluent n-heptane:ethyl acetate=19:1 to obtain 13.0 g 4-Bromomethyl-2-chloro-benzonitrile as a solid.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
7.48 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.